molecular formula C10H6Cl3NO2S2 B12579042 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- CAS No. 646039-77-2

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)-

Katalognummer: B12579042
CAS-Nummer: 646039-77-2
Molekulargewicht: 342.6 g/mol
InChI-Schlüssel: PLJBNTPZNMFDNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- is a chemical compound with a complex structure that includes a thiophene ring, sulfonamide group, and multiple chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 3,4-dichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-thiophenesulfonamide
  • 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
  • 5-Chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups.

Eigenschaften

CAS-Nummer

646039-77-2

Molekularformel

C10H6Cl3NO2S2

Molekulargewicht

342.6 g/mol

IUPAC-Name

5-chloro-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H6Cl3NO2S2/c11-7-2-1-6(5-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H

InChI-Schlüssel

PLJBNTPZNMFDNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.